Scientific Field: Organic Chemistry
Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the modified Knorr condensation for the synthesis of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are important in the pharmaceutical industry.
Results or Outcomes: The outcome of this application is the synthesis of pyrrole . The yield and purity of the product would depend on the specific experimental conditions.
Scientific Field: Analytical Chemistry
Application Summary: Methyl 4-acetyl-5-oxohexanoate has been used to identify the Michael addition product by using Gas Chromatography and Gas Chromatography-Mass Spectrometry (GC and GC-MS) .
Methods of Application: In this application, the Michael addition reaction is performed, and the product is analyzed using GC and GC-MS techniques .
Results or Outcomes: The outcome of this application is the identification of the Michael addition product . The specific results would depend on the reactants used in the Michael addition reaction.
Scientific Field: Organic Synthesis
Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate .
Results or Outcomes: The outcome of this application is the synthesis of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate . The yield and purity of the product would depend on the specific experimental conditions.
Methyl 4-acetyl-5-oxohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 174.21 g/mol. This compound features a hexanoate backbone with an acetyl group and a keto group, which contributes to its reactivity and potential applications in various chemical processes. It is classified as a β-keto ester, which is notable for its involvement in Michael addition reactions and other synthetic methodologies.
Methyl 4-acetyl-5-oxohexanoate itself does not have a known biological mechanism of action. Its significance lies in its use as a building block for the synthesis of more complex molecules that might have specific biological activities.
Methyl 4-acetyl-5-oxohexanoate can be synthesized through various methods:
Methyl 4-acetyl-5-oxohexanoate has several applications, primarily in organic synthesis:
Several compounds share structural similarities with methyl 4-acetyl-5-oxohexanoate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Acetoacetate | Contains a ketone and ester functionality | More commonly used in synthesis but less reactive |
Ethyl 4-acetyl-5-oxohexanoate | Similar structure but with ethyl instead of methyl | Different solubility properties |
Methyl 3-oxobutanoate | Contains a keto group but shorter carbon chain | Less versatile due to fewer reactive sites |
Methyl 4-hydroxy-5-oxohexanoate | Hydroxyl group addition | Increased polarity may affect reactivity |
Methyl 4-acetyl-5-oxohexanoate stands out due to its specific combination of functional groups that allow it to participate in diverse
The most established synthesis involves a Michael addition between acetylacetone (2,4-pentanedione) and methyl acrylate under basic conditions. Sodium alkoxide (e.g., sodium methoxide) or potassium carbonate catalyzes the nucleophilic attack of the acetylacetone enolate on the α,β-unsaturated ester. The reaction proceeds via a two-step mechanism:
Reaction Conditions:
Table 1: Comparative Yields Under Varied Conditions
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaOEt (0.03 mol) | Ethanol | 20 | 66 |
KF/Al₂O₃ | Solventless | 120 | 78 |
K₂CO₃ | DMSO | 80 | 31 |
Solvent-free protocols using KF/Al₂O₃ as a solid base have emerged as a green alternative. This method eliminates organic solvents, reduces waste, and enhances reaction efficiency. Key advantages include:
Mechanistic Insight:
KF/Al₂O₃ facilitates enolate formation via surface-bound fluoride ions, which abstract protons from acetylacetone. The heterogeneous nature prevents side reactions, such as ester hydrolysis.
Regioselectivity is influenced by catalyst loading and stoichiometry:
Table 2: Product Distribution Under Varied Stoichiometry
Acetylacetone:Methyl Acrylate | Catalyst (mol%) | Single:Double Ratio |
---|---|---|
1:1 | 3 | 4:1 |
1:2 | 5 | 1:3 |
Adapted from .
The direct esterification of 4-oxohexanoic acid with methanol represents one of the most straightforward approaches to synthesize methyl 4-acetyl-5-oxohexanoate. The Fischer esterification reaction, first described by Emil Fischer and Arthur Speier in 1895, involves the acid-catalyzed condensation of carboxylic acids with alcohols to form esters and water [1] [2].
Reaction Mechanism and Conditions
The Fischer esterification proceeds through a six-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer steps, and elimination of water [2] [3]. The reaction follows a PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where the acid catalyst serves dual roles: activating the carbonyl carbon as an electrophile and facilitating water elimination [2].
Typical reaction conditions require temperatures between 60-110°C with reaction times ranging from 1-10 hours [2] [4]. The reaction is inherently reversible, necessitating strategies to drive the equilibrium toward product formation. This includes using excess methanol (10-30 fold excess) as both reactant and solvent, continuous removal of water via Dean-Stark apparatus, or addition of molecular sieves [2] [5].
Catalyst Selection and Performance
Multiple acid catalysts have been evaluated for the esterification of 4-oxohexanoic acid. Sulfuric acid (concentrated) remains the most commonly employed catalyst, providing yields of 70-95% under optimized conditions [4] [6]. The catalyst loading typically ranges from 0.5-5 weight percent relative to the acid substrate [4].
Alternative catalysts include hydrochloric acid, which offers high yields (80-98%) but requires anhydrous conditions and generates toxic hydrogen chloride gas [7]. Para-toluenesulfonic acid provides milder conditions with yields of 75-90%, though it is more expensive [1]. Methanolic hydrogen chloride (0.5 N) has been particularly effective, achieving 85-95% yields with complete esterification in 1-2 hours at 50-100°C [7].
Optimization Parameters
Research findings indicate that several parameters significantly influence the esterification yield. Temperature optimization studies show that yields increase up to 100°C, beyond which decomposition becomes significant [4] [6]. The acid-to-alcohol molar ratio has a profound effect, with ratios of 1:10 to 1:30 providing optimal results [4]. Reaction time studies demonstrate that 2-8 hours are typically required for complete conversion [4].
The use of molecular sieves (4Å, 10-20 weight percent) can increase yields by 20-30% through water removal [8]. Additionally, maintaining anhydrous conditions is crucial, as water content above 1000 ppm significantly reduces catalyst activity [9].
Large-scale industrial synthesis of methyl 4-oxohexanoic acid derivatives has been demonstrated using continuous flow reactors. Fixed-bed tubular reactors employing heterogeneous acid catalysts such as Amberlyst-15 or phosphoric acid on silica have shown excellent performance with conversions exceeding 90% and catalyst lifetimes of several hundred hours [10].
The process typically involves pre-heating the acid-alcohol mixture to 110-120°C and passing it through the catalyst bed at flow rates of 0.1-0.25 mL/min. The continuous removal of water and the use of excess alcohol (2:1 molar ratio) drive the reaction to completion [10].
Comparative Analysis of Esterification Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
H₂SO₄ (conc.) | Sulfuric acid | 60-110 | 1-10 | 70-95 | Widely available, simple | Corrosive, side reactions |
HCl (dry) | Hydrochloric acid | 50-100 | 2-24 | 80-98 | High yields | Requires dry conditions |
p-TsOH | p-Toluenesulfonic acid | 60-100 | 2-8 | 75-90 | Mild conditions | Expensive catalyst |
Methanolic H₂SO₄ | 0.5 N in methanol | 50-100 | 1-2 | 85-95 | Complete conversion | Requires anhydrous methanol |
The transesterification of β-ketoester precursors represents an alternative synthetic approach that obviates the need for intermediate carboxylic acids, which often display poor solubility and stability issues [11]. β-Keto acids are particularly unstable and prone to decarboxylation, making direct transesterification of the corresponding esters more attractive [11].
Boron Trifluoride Diethyl Etherate
Liu and colleagues demonstrated that boron trifluoride diethyl etherate (BF₃·Et₂O) serves as an effective Lewis acid catalyst for the transesterification of β-keto esters [11]. The reaction proceeds selectively with β-keto esters while leaving simple esters, α-keto esters, and γ-keto esters unreacted under identical conditions [11].
The proposed mechanism involves coordination of boron with the two carbonyl oxygen atoms, forming a six-membered transition state that activates the ester toward nucleophilic attack by the alcohol [11]. Typical reaction conditions employ 80-120°C for 4-8 hours, achieving yields of 70-90% [11].
Methylboronic Acid Catalysis
Wankhede and co-workers reported a more environmentally benign approach using methylboronic acid as catalyst [11]. This method demonstrated compatibility with primary, secondary, and tertiary alcohols, including challenging substrates such as cinnamyl alcohol, which is prone to Carroll rearrangement [11].
The reaction employs 4Å molecular sieves to remove liberated ethanol and drive the reaction to completion. Yields range from 75-92%, with the catalyst being recoverable by simple filtration and reusable up to three times without significant loss of activity [11].
Silica-Supported Boric Acid
Das and Majumdar developed a highly efficient heterogeneous catalyst system using silica-supported boric acid (SiO₂-H₃BO₃) for the transesterification of β-keto esters [8] [12]. This method operates under solvent-free conditions at 100°C for 5-7 hours, achieving remarkable yields of 87-95% [8].
The catalyst preparation involves adsorbing boric acid onto silica gel, creating activated sites that facilitate the formation of six-membered boronate intermediates with β-keto esters [8]. The heterogeneous nature allows for easy separation and recycling, with the catalyst maintaining activity for up to five cycles [8].
**Surface morphology characterization using SEM and EDX techniques confirmed the successful incorporation of boric acid onto the silica surface and demonstrated the catalyst's structural integrity after multiple reaction cycles [8].
Zinc Dust Catalysis
Zinc dust has been reported as a novel and efficient catalyst for the transesterification of β-keto esters [13]. The reaction proceeds under mild conditions (100-120°C, 4-8 hours) with yields of 65-85%. The method is particularly attractive due to the low cost and wide availability of zinc dust [13].
The mechanism likely involves coordination of zinc with the β-keto ester followed by nucleophilic attack by the alcohol. However, the homogeneous nature of zinc dust catalysis presents challenges for catalyst recovery and reuse [13].
Lanthanide Catalysts
Lanthanide triflates have emerged as highly selective catalysts for β-keto ester transesterification [11]. These catalysts operate at moderate temperatures (60-100°C) and demonstrate excellent selectivity for β-keto esters over other ester types. Yields typically range from 80-95%, though the high cost of lanthanide catalysts limits their industrial application [11].
Lipase-Catalyzed Reactions
Enzymatic transesterification using lipases offers an environmentally friendly alternative with high selectivity [11] [14]. Polymer-supported lipases have been particularly effective, providing both high stereoselectivity and ease of catalyst recovery [14].
The reaction typically requires 12-48 hours at 40-60°C, achieving yields of 60-85%. While the reaction rates are slower compared to chemical catalysts, the environmental benefits and potential for stereoselectivity make this approach attractive for specific applications [11].
Comprehensive Comparison of Transesterification Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Recyclability |
---|---|---|---|---|---|---|
BF₃·Et₂O | Boron trifluoride | 80-120 | 4-8 | 70-90 | β-keto selective | No |
Methylboronic acid | CH₃B(OH)₂ | 80-100 | 6-12 | 75-92 | β-keto selective | 3 cycles |
SiO₂-H₃BO₃ | Silica-boric acid | 100 | 5-7 | 87-95 | β-keto selective | 5 cycles |
Zn dust | Zinc metal | 100-120 | 4-8 | 65-85 | General | No |
Ln(OTf)₃ | Lanthanide triflates | 60-100 | 2-6 | 80-95 | β-keto selective | Limited |
Lipase | Enzyme | 40-60 | 12-48 | 60-85 | Highly selective | Yes |
Recent research has focused on developing more sustainable and efficient synthetic approaches. The silica-supported boric acid method represents a significant advancement, combining high yields (87-95%) with excellent recyclability and solvent-free conditions [8]. This approach addresses key environmental concerns while maintaining synthetic efficiency.
Studies on mechanism elucidation have confirmed that β-keto ester transesterification proceeds through six-membered transition states rather than acylketene intermediates [8]. This mechanistic understanding has guided the development of more selective catalysts that can differentiate between β-keto esters and other ester types [11].
Comprehensive optimization studies have identified key parameters that significantly influence reaction outcomes:
Temperature Effects: Optimal temperatures range from 60-110°C, with higher temperatures leading to increased side reactions and product decomposition [4] [6].
Catalyst Loading: Most effective loadings range from 0.25-0.75 mol%, with higher loadings providing minimal additional benefit [8].
Reaction Time: Optimal reaction times vary from 2-8 hours depending on the specific method, with longer times generally providing minimal yield improvements [8] [4].
Substrate Ratios: Excess alcohol (10-30 fold) is essential for driving equilibrium toward product formation in esterification reactions [4].
The choice between esterification and transesterification approaches depends on several factors including starting material availability, scale of operation, and environmental considerations. Esterification methods are generally more straightforward and cost-effective for large-scale production, while transesterification offers advantages in terms of substrate scope and selectivity [11].
Fixed-bed continuous processes have shown particular promise for industrial implementation, offering advantages in terms of catalyst recovery, product quality, and operational simplicity [10]. The development of heterogeneous catalysts that can operate under continuous flow conditions represents a significant advancement toward sustainable industrial synthesis [10].